In-Depth Technical Guide: Physicochemical Properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
In-Depth Technical Guide: Physicochemical Properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a pyrrole derivative of interest in various research and development domains. This document summarizes key data, details experimental protocols for its synthesis and characterization, and presents logical workflows through diagrammatic representations.
Core Physicochemical Data
2-chloro-1-(1H-pyrrol-2-yl)ethanone is a crystalline solid. While a specific melting point has not been explicitly reported in the cited literature, its characterization as a crystalline compound was determined through single-crystal X-ray diffraction.[1][2] Further experimental determination is required for a precise melting point value. Information regarding its boiling point and solubility in various solvents is not currently available in the reviewed scientific literature.
A summary of the known quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Number | 53391-62-1 | [3] |
| Molecular Formula | C₆H₆ClNO | [3][4] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| Physical Form | Crystalline Solid | [1][2] |
| Crystal System | Triclinic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Calculated Density | 1.496 g/cm³ | [1] |
Experimental Protocols
The synthesis and characterization of 2-chloro-1-(1H-pyrrol-2-yl)ethanone are primarily achieved through Friedel-Crafts acylation followed by crystallographic analysis.
Synthesis via Friedel-Crafts Acylation
The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone is accomplished using a conventional Friedel-Crafts acylation method.[2] This electrophilic aromatic substitution reaction involves the acylation of pyrrole with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Materials:
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Pyrrole
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Chloroacetyl chloride
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Aluminum chloride (AlCl₃) or another suitable Lewis acid
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Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
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Sodium bicarbonate solution (10%)
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Magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
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In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride in anhydrous dichloromethane.
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Cool the suspension to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.
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To this mixture, add a solution of pyrrole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with a 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[2]
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The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[2]
Characterization by Single-Crystal X-ray Diffraction
The definitive structural elucidation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone is achieved through single-crystal X-ray diffraction.[1][2]
Crystal Growth:
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Dissolve the purified 2-chloro-1-(1H-pyrrol-2-yl)ethanone in a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate).
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless, needle-like crystals suitable for X-ray diffraction will form over time.
Data Collection and Structure Refinement:
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Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using MoKα radiation (λ = 0.71073 Å).
-
Process the collected data using appropriate software for integration and scaling.
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Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
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All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
The crystallographic data confirms the molecular structure and provides precise bond lengths and angles, as well as details about intermolecular interactions, such as hydrogen bonding.[1][2]
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
Caption: Synthetic workflow for 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
Caption: Experimental workflow for structural characterization.





